Boc-glu(ome)-onp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

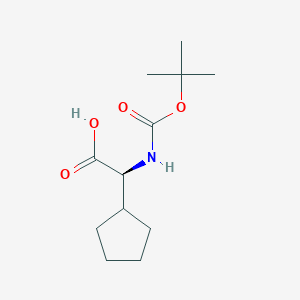

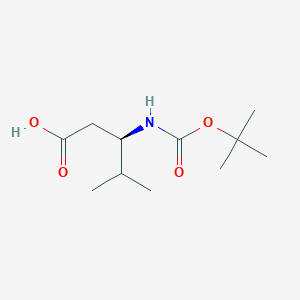

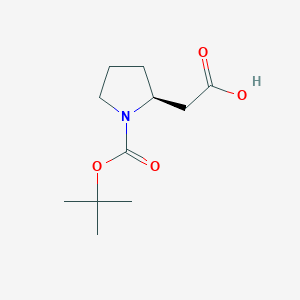

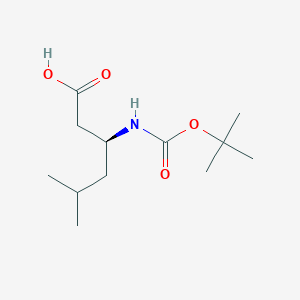

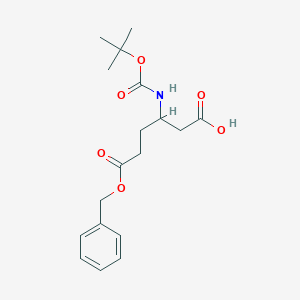

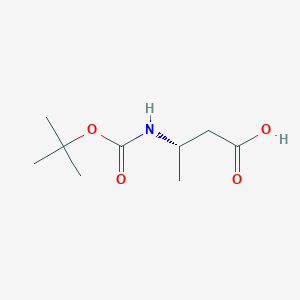

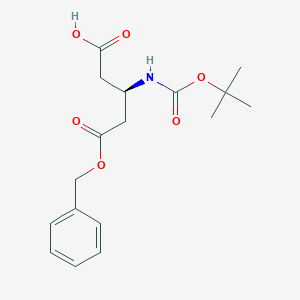

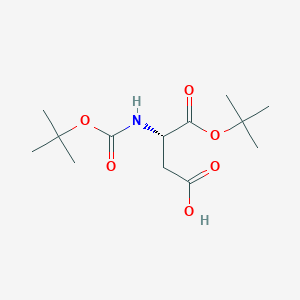

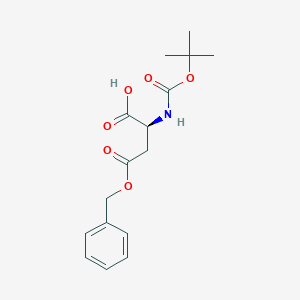

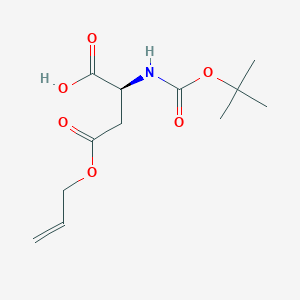

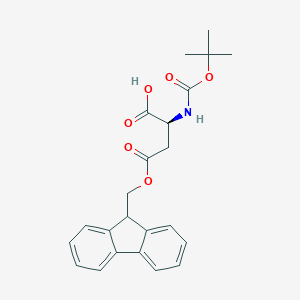

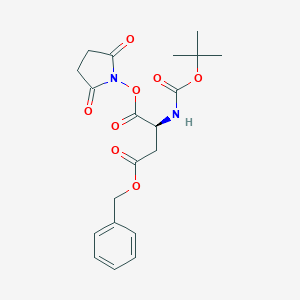

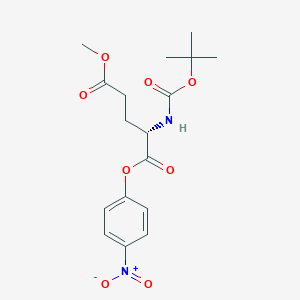

“Boc-glu(ome)-onp” is a glutamic acid derivative . It is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is used for research purposes .

Synthesis Analysis

The synthesis of “Boc-glu(ome)-onp” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .Molecular Structure Analysis

The molecular formula of “Boc-glu(ome)-onp” is C12H21NO6 . It has a molecular weight of 275.30 .Physical And Chemical Properties Analysis

“Boc-glu(ome)-onp” appears as a solid, white to off-white in color . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Peptide Modification

Boc-Glu(ome)-onp could potentially be involved in the synthesis of peptides and proteins, similar to other Boc-protected amino acids. For example, the synthesis of antigenic peptides from Escherichia coli protein fimbriae involves the use of Boc-protected amino acids and demonstrates the importance of such compounds in preparing biologically active peptides with specific sequences (Meldal, 1986). This process highlights the role of Boc-Glu(ome)-onp in peptide synthesis, where protecting groups are crucial for the stepwise addition of amino acids.

Study of Enzyme Mechanisms

Compounds similar to Boc-Glu(ome)-onp are used in the study of enzyme mechanisms. For instance, the hydrolysis of amide groups in peptides provides insights into the behavior of enzymes such as proteases and their substrate specificity (Onoprienko, Yelin, & Miroshnikov, 2000). Understanding these mechanisms is fundamental for designing inhibitors and therapeutic agents targeting specific enzymes.

Biomaterials and Tissue Engineering

In the field of biomaterials and tissue engineering, Boc-Glu(ome)-onp could find applications in the development of materials for medical use. The study of transglutaminases in tissue engineering demonstrates the use of specific inhibitors to modulate enzyme activity for tissue adhesive applications (Zeugolis et al., 2009). This research area may benefit from compounds like Boc-Glu(ome)-onp for the functionalization of biomaterials and the development of new therapeutic strategies.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

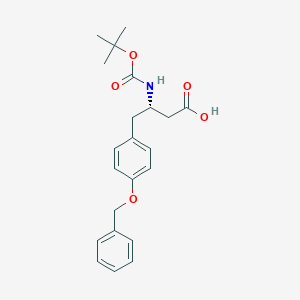

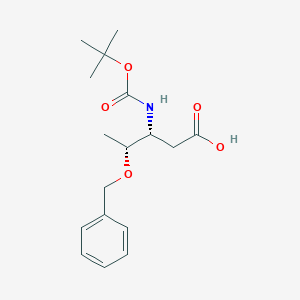

5-O-methyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDDNYQRWHNTOO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427061 |

Source

|

| Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-glu(ome)-onp | |

CAS RN |

16947-07-2 |

Source

|

| Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.